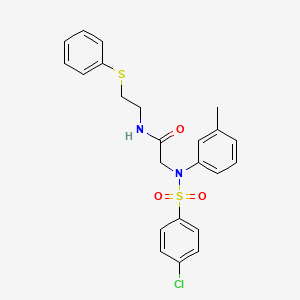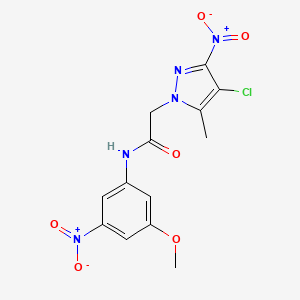![molecular formula C22H14BrN3OS2 B4718440 2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4718440.png)
2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
Übersicht
Beschreibung
2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound that features a benzamide core substituted with a bromo group, a cyanobenzyl sulfanyl group, and a benzothiazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 2-(bromomethyl)benzonitrile: This intermediate can be synthesized by brominating o-tolunitrile using bromine in the presence of a catalyst.
Synthesis of 2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazole: This step involves the reaction of 2-(bromomethyl)benzonitrile with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate.
Formation of the final compound: The final step involves the acylation of the benzothiazole derivative with 2-bromobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol.
Condensation reactions: The benzamide group can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Nucleophilic substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological pathways involving sulfanyl and benzothiazole groups.
Wirkmechanismus
The mechanism of action of 2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole and sulfanyl groups can play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(bromomethyl)benzonitrile
- 2-mercaptobenzothiazole
- 2-bromobenzoyl chloride
Uniqueness
2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzothiazole and a benzamide moiety in the same molecule is relatively rare and can lead to unique interactions with biological targets.
Eigenschaften
IUPAC Name |
2-bromo-N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3OS2/c23-18-8-4-3-7-17(18)21(27)25-16-9-10-19-20(11-16)29-22(26-19)28-13-15-6-2-1-5-14(15)12-24/h1-11H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXDMOUBAWZBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-6-ylpropanamide](/img/structure/B4718370.png)
![methyl 2-[({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4718385.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4718395.png)
![4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B4718403.png)
![2-({[(4,5-DIISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4718409.png)
![methyl 2-{[2-cyano-3-(4-pyridinyl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4718416.png)

![N-(2-methoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B4718424.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B4718430.png)
![2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4718439.png)
![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B4718448.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-diethylphenyl)acetamide](/img/structure/B4718464.png)


